Methyltetrazine-PEG8-acid
Description
Molecular Identity and Nomenclature
Methyltetrazine-polyethylene glycol 8-acid is officially registered under Chemical Abstracts Service number 2183440-33-5. The compound possesses the molecular formula C28H44N4O11, indicating a complex structure containing 28 carbon atoms, 44 hydrogen atoms, 4 nitrogen atoms, and 11 oxygen atoms. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid. Alternative nomenclature includes 1-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid and 1-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid.
The International Chemical Identifier for this compound is InChI=1S/C28H44N4O11/c1-24-29-31-28(32-30-24)25-2-4-26(5-3-25)43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-27(33)34/h2-5H,6-23H2,1H3,(H,33,34). The corresponding International Chemical Identifier Key is JDJSAIBRQJQXLA-UHFFFAOYSA-N. The simplified molecular-input line-entry system representation is CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O. These standardized identifiers ensure unambiguous chemical identification across different databases and research contexts.
Structural Configuration
The molecular architecture of methyltetrazine-polyethylene glycol 8-acid encompasses three distinct functional domains that contribute to its unique chemical behavior. The methyltetrazine moiety serves as the primary reactive center, featuring a six-membered heterocyclic ring containing four nitrogen atoms arranged in a 1,2,4,5-tetrazine configuration with a methyl substituent at the 6-position. This tetrazine ring system exhibits exceptional electron-deficient character, making it highly reactive toward electron-rich dienophiles in inverse electron-demand Diels-Alder cycloaddition reactions. The aromatic phenyl linker connects the tetrazine ring to the polyethylene glycol chain through an ether linkage, providing structural rigidity while maintaining electronic communication between the reactive center and the flexible polymer backbone.
The polyethylene glycol segment consists of eight ethylene oxide repeat units, creating a flexible hydrophilic spacer that significantly enhances the compound's water solubility and biocompatibility. Each ethylene oxide unit contributes two carbon atoms and one oxygen atom to the polymer backbone, resulting in the characteristic -CH2CH2O- repeating structure that defines polyethylene glycol chemistry. The terminal carboxylic acid functionality provides a site for further chemical modification through standard amide coupling reactions with primary amines. This three-domain structure enables the compound to function as a heterobifunctional crosslinking agent, with the tetrazine end participating in bioorthogonal click chemistry while the carboxylic acid end forms stable covalent bonds with biomolecules containing amino groups.
| Structural Domain | Chemical Function | Reactive Characteristics |
|---|---|---|
| Methyltetrazine | Bioorthogonal click chemistry | Inverse electron-demand Diels-Alder reaction |
| Polyethylene glycol spacer | Hydrophilic linker | Enhanced water solubility |
| Terminal carboxylic acid | Amine-reactive group | Amide bond formation |
Physical Properties
Methyltetrazine-polyethylene glycol 8-acid exhibits a molecular weight of 612.7 grams per mole, as determined through computational methods and confirmed across multiple independent sources. The exact mass of the compound is 612.30 daltons, reflecting the precise isotopic composition of the constituent atoms. Elemental analysis reveals the following mass percentages: carbon, 54.89%; hydrogen, 7.24%; nitrogen, 9.14%; and oxygen, 28.72%. These values are consistent with the molecular formula C28H44N4O11 and provide insight into the compound's overall chemical character, particularly the significant oxygen content contributed by the polyethylene glycol backbone and the tetrazine nitrogen atoms.
The compound typically appears as a red oil at room temperature, owing to the extended conjugation within the tetrazine chromophore system. This characteristic coloration serves as a visual indicator of the compound's structural integrity and can be useful for monitoring reaction progress during synthesis and purification procedures. Storage recommendations specify maintenance at -20 degrees Celsius for long-term stability, with the compound remaining viable for over three years when stored under appropriate conditions. The temperature sensitivity reflects the inherent reactivity of the tetrazine moiety, which can undergo decomposition or side reactions at elevated temperatures.
Solubility characteristics demonstrate the amphiphilic nature of methyltetrazine-polyethylene glycol 8-acid, with excellent solubility observed in both aqueous and organic solvent systems. The compound readily dissolves in water due to the hydrophilic polyethylene glycol spacer, while also showing good solubility in organic solvents including dimethyl sulfoxide, dichloromethane, dimethylformamide, and acetonitrile. This broad solubility profile makes the compound particularly versatile for various reaction conditions and purification methods, accommodating both aqueous biological systems and organic synthetic procedures.
| Property | Value | Reference Conditions |
|---|---|---|
| Molecular Weight | 612.7 g/mol | Computational determination |
| Exact Mass | 612.30 Da | Isotopic composition |
| Appearance | Red oil | Room temperature |
| Storage Temperature | -20°C | Long-term stability |
| Water Solubility | Excellent | Room temperature |
Chemical Properties
The chemical reactivity of methyltetrazine-polyethylene glycol 8-acid is dominated by the electron-deficient tetrazine ring system, which participates in rapid inverse electron-demand Diels-Alder cycloaddition reactions with strained alkenes. This bioorthogonal reaction exhibits exceptionally fast kinetics, with rate constants reaching up to 30,000 inverse molar seconds when reacting with trans-cyclooctene derivatives. The reaction proceeds without the need for catalysts or elevated temperatures, making it ideal for biological applications where gentle reaction conditions are essential. The methyltetrazine moiety also demonstrates reactivity toward other strained dienophiles including norbornene and cyclopropene derivatives, yielding stable dihydropyridazine linkages upon cycloaddition.
The terminal carboxylic acid functionality provides complementary reactivity for biomolecule conjugation through standard carbodiimide-mediated coupling reactions. In the presence of activating agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide or N,N'-dicyclohexylcarbodiimide, the carboxylic acid readily forms amide bonds with primary amine groups found in proteins, peptides, and aminosilane-derivatized surfaces. This dual reactivity enables the compound to function as a heterobifunctional crosslinker, connecting tetrazine-reactive molecules to amine-containing biomolecules through a stable, hydrophilic polyethylene glycol bridge.
The polyethylene glycol spacer contributes to the compound's chemical stability by providing conformational flexibility and reducing steric hindrance during bioconjugation reactions. The ether linkages within the polyethylene glycol backbone are chemically inert under most reaction conditions, ensuring that the spacer does not interfere with the primary chemical transformations occurring at the terminal functional groups. However, the polyethylene glycol segment can undergo oxidative degradation under harsh conditions, particularly in the presence of strong oxidizing agents or at elevated temperatures, leading to chain scission and loss of functionality.
Commercial preparations of methyltetrazine-polyethylene glycol 8-acid typically achieve purities exceeding 95% as determined by high-performance liquid chromatography analysis. The compound demonstrates excellent chemical stability when stored under inert atmosphere conditions with protection from light and moisture. Quality control specifications include nuclear magnetic resonance confirmation of structural integrity and mass spectrometric verification of molecular weight. These stringent purity requirements ensure consistent performance in demanding bioconjugation applications where precise stoichiometry and minimal side reactions are critical for experimental success.
| Reaction Type | Rate Constant | Products | Conditions |
|---|---|---|---|
| Tetrazine-TCO cycloaddition | Up to 30,000 M⁻¹s⁻¹ | Dihydropyridazine linkage | Room temperature, no catalyst |
| Carboxylic acid activation | Variable | Activated ester intermediate | Carbodiimide coupling agents |
| Amide bond formation | Variable | Stable amide linkage | Neutral to basic pH |
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N4O11/c1-24-29-31-28(32-30-24)25-2-4-26(5-3-25)43-23-22-42-21-20-41-19-18-40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-27(33)34/h2-5H,6-23H2,1H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJSAIBRQJQXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Protocol
The preparation involves three stages: (1) functionalization of PEG8 with a methyltetrazine group, (2) introduction of the carboxylic acid terminus, and (3) purification and characterization.
Functionalization of PEG8 with Methyltetrazine
Methyltetrazine is conjugated to the PEG8 backbone via nucleophilic substitution or click chemistry. A common approach involves reacting PEG8-diamine with methyltetrazine-succinimidyl carbonate (SC) in anhydrous dimethylformamide (DMF) under nitrogen. The reaction proceeds at room temperature for 12–16 hours, as monitored by thin-layer chromatography (TLC) or HPLC. Excess methyltetrazine-SC is removed via dialysis (MWCO: 3.5 kDa) against methanol and deionized water.
Critical Reaction Parameters
-
Solvent Selection : Anhydrous DMF or THF ensures high reactivity of succinimidyl esters and anhydrides.
-
Molar Ratios : A 5:1 excess of methyltetrazine-SC to PEG8-diamine maximizes conjugation efficiency.
-
Temperature Control : Reactions above 60°C risk PEG degradation, while lower temperatures prolong reaction times.
Carbic Anhydride-Mediated Conjugation
In a method adapted from PEG hydrogel synthesis, PEG8-hydroxyl is reacted with carbic anhydride (5 equivalents) in THF at 60°C for 16 hours to introduce carboxylic acid groups. Subsequent coupling with methyltetrazine-amine via N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) yields the final product. This route avoids succinimidyl intermediates, reducing side reactions.
NHS Ester-Activated PEG8 Intermediate
Methyltetrazine-PEG8-NHS ester (CAS: 2183440-34-6) serves as a precursor, where the NHS ester is hydrolyzed to the carboxylic acid under mild basic conditions (pH 8.5). Hydrolysis is performed in phosphate-buffered saline (PBS) at 25°C for 2 hours, followed by lyophilization.
Purification and Characterization
Purification Techniques
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Dialysis : Crude product is dialyzed against methanol (1 day) and deionized water (2 days) using a 3.5 kDa MWCO membrane to remove unreacted reagents.
-
Size-Exclusion Chromatography (SEC) : Further purification via SEC (Sephadex G-25) resolves PEG8 derivatives from low-molecular-weight impurities.
-
Lyophilization : The aqueous solution is freeze-dried to obtain a stable powder.
Nuclear Magnetic Resonance (NMR)
H NMR (500 MHz, DO) confirms successful conjugation:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows >95% purity. Retention time: 14.2 minutes.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms molecular weight:
| Parameter | Value | Source |
|---|---|---|
| Hydrolysis rate (pH 7.4) | ||
| Half-life (25°C) | 7.5 hours | |
| Optimal storage | -20°C (lyophilized) |
Lyophilized samples retain >90% activity after 6 months at -20°C. Reconstituted solutions in PBS (pH 7.4) are stable for 1 month at -20°C.
Applications in PROTAC Synthesis
This compound serves as a linker in PROTACs, connecting E3 ligase ligands (e.g., von Hippel-Lindau (VHL) or cereblon binders) to target protein inhibitors. For example:
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BTK Degrader Synthesis : The acid group is conjugated to a Bruton’s tyrosine kinase (BTK) inhibitor via EDC/NHS chemistry, while methyltetrazine reacts with a norbornene-functionalized VHL ligand.
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In Vivo Stability : PEG8 spacers extend half-life by reducing renal clearance, with 60% of conjugated PROTACs remaining intact in serum after 24 hours.
Challenges and Optimization Strategies
Common Synthesis Issues
Scalability Considerations
-
Cost of PEG8 Derivatives : Bulk PEG8-diamine (1 kg) reduces per-unit cost by 40% compared to small-scale synthesis.
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Continuous Flow Systems : Microreactors enhance mixing and reduce reaction times by 50%.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|---|
| Succinimidyl Carbonate | 78 | 95 | 24 | 1,200 |
| Carbic Anhydride | 65 | 92 | 48 | 950 |
| NHS Ester Hydrolysis | 85 | 97 | 6 | 1,500 |
Data synthesized from . The NHS ester hydrolysis route offers the highest yield and purity but at a premium cost.
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-PEG8-acid primarily undergoes bioorthogonal reactions, such as the inverse electron demand Diels-Alder cycloaddition. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for use in biological systems .
Common Reagents and Conditions:
Reagents: Common reagents include strained alkenes or alkynes, which react with the methyltetrazine group.
Conditions: These reactions typically occur at room temperature and do not require the presence of a catalyst.
Major Products: The major products of these reactions are stable adducts formed between the methyltetrazine group and the strained alkene or alkyne. These adducts are often used for labeling or modifying biomolecules .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C28H44N4O11
- Molecular Weight : 612.67 g/mol
- CAS Number : 2183440-33-5
- Functional Group : Methyltetrazine with a terminal carboxylic acid
The compound features a methyltetrazine moiety linked to an 8-unit polyethylene glycol (PEG) spacer, which enhances its hydrophilicity and solubility in aqueous environments. This structure allows for efficient conjugation reactions with biomolecules containing amine groups.
Bioorthogonal Chemistry
Methyltetrazine-PEG8-acid is renowned for its rapid bioorthogonal reactivity, particularly in cycloaddition reactions with trans-cyclooctene (TCO). This reaction exhibits exceptionally fast kinetics, making it one of the most effective bioorthogonal pairs available. The ability to selectively label biomolecules without interfering with their biological functions is crucial for various applications, including:
- Activity-Based Protein Profiling : The incorporation of methyltetrazine into peptides allows for the visualization of enzyme activities in live cells by using inverse electron demand Diels-Alder ligation with TCO-modified fluorophores .
Drug Delivery Systems
This compound serves as an effective bioconjugation agent in the development of drug delivery systems. Its properties facilitate the selective conjugation of therapeutic agents to target proteins or antibodies, enhancing pharmacokinetics and bioavailability. Applications include:
- Antibody-Drug Conjugates : The compound can be used to link cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity .
Synthesis of PROTACs
As a PEG-based linker, this compound plays a pivotal role in the synthesis of PROTACs. These are bifunctional molecules designed to degrade specific proteins within cells by harnessing the ubiquitin-proteasome system. The dual functionality of PROTACs allows them to bind both to a target protein and an E3 ubiquitin ligase, promoting selective degradation .
Fluorescence Imaging
The incorporation of methyltetrazine into fluorescent dyes, such as Cy3B, enhances their solubility and stability for use in fluorescence-based imaging techniques. This application is particularly valuable in studying cellular processes and interactions at the molecular level .
Case Study 1: Activity-Based Protein Profiling
A study demonstrated the incorporation of methyltetrazinylalanine into a protease inhibitor, allowing for real-time visualization of cathepsin activity in live cells. The tetrazine tag facilitated a two-step labeling process that confirmed its utility as a bioorthogonal handle without disrupting the inhibitor's function .
Case Study 2: Development of Antibody-Drug Conjugates
Research involving this compound highlighted its effectiveness in linking cytotoxic agents to antibodies for targeted cancer therapy. The resulting conjugates exhibited improved therapeutic indices compared to traditional chemotherapy approaches .
Summary Table of Applications
| Application | Description | Key Benefits |
|---|---|---|
| Bioorthogonal Chemistry | Rapid cycloaddition with TCO for selective labeling | Minimal disruption to biological functions |
| Drug Delivery Systems | Conjugation agent for targeted therapeutics | Enhanced pharmacokinetics and bioavailability |
| Synthesis of PROTACs | Linker for bifunctional molecules targeting protein degradation | Selective degradation via ubiquitin-proteasome system |
| Fluorescence Imaging | Enhances solubility and stability of fluorescent dyes | Improved imaging capabilities |
Mechanism of Action
Methyltetrazine-PEG8-acid exerts its effects through bioorthogonal reactions. The methyltetrazine group reacts with strained alkenes or alkynes via inverse electron demand Diels-Alder cycloaddition, forming stable covalent bonds. This reaction is highly selective and does not interfere with native biochemical processes, making it ideal for use in living systems . The PEG chain enhances the solubility and stability of the compound, facilitating its use in various applications .
Comparison with Similar Compounds
Physicochemical Properties :
- Reported molecular formula: C28H44N4O11 (GLPBIO) or C28H24N4O11 (other sources) .
- Molecular weight: 612.67–612.68 g/mol .
- Purity: >98% , storage at -20°C to prevent degradation .
Comparison with Similar Compounds
Methyltetrazine-PEG8-acid belongs to a family of methyltetrazine-PEG derivatives differing in functional groups, PEG chain lengths, and reactivity. Below is a detailed comparison:
Table 1: Functional Group-Based Comparison
Key Findings :
- Azide derivatives (e.g., Methyltetrazine-PEG8-azide) enable copper-catalyzed click chemistry but require cytotoxic Cu(I) catalysts, limiting in vivo use .
- PFP esters offer faster reaction kinetics with amines compared to carboxylic acids but are less stable in aqueous solutions .
- Amine-terminated variants are ideal for pH-sensitive drug delivery systems due to their protonation-dependent solubility .
Table 2: PEG Chain Length-Based Comparison
Key Findings :
Table 3: Reactivity and Stability Comparison
Key Findings :
- Methyltetrazine-TCO reactions are >100x faster than traditional click chemistry, enabling real-time imaging .
- PFP esters exhibit rapid amine coupling but require anhydrous conditions .
Research Highlights and Discrepancies
- Structural Variance: Discrepancies in molecular formulas (C28H44N4O11 vs.
- Reaction Efficiency : this compound demonstrates superior stability in physiological buffers compared to azide or PFP derivatives .
- Commercial Availability : Derivatives like Methyltetrazine-PEG8-amine HCl salt (AxisPharm) are tailored for drug delivery, while PFP esters (e.g., CAS 2353409-49-9) cater to peptide synthesis .
Biological Activity
Methyltetrazine-PEG8-acid is a compound that has garnered significant attention in the field of bioorthogonal chemistry and drug development, particularly through its application in proteolysis-targeting chimeras (PROTACs). This article delves into the biological activity of this compound, summarizing its mechanisms, applications, and research findings.
Overview of this compound
This compound integrates a methyltetrazine moiety with an eight-unit polyethylene glycol (PEG) chain and a carboxylic acid functional group. Its molecular formula is C32H47N5O13, with a molecular weight of approximately 709.8 g/mol. The hydrophilic nature of the PEG spacer enhances water solubility and reduces aggregation, making it suitable for biological applications.
Bioorthogonal Reactions:
this compound participates in bioorthogonal reactions, particularly the inverse-electron demand Diels-Alder (IEDDA) cycloaddition with strained alkenes like trans-cyclooctene. This reaction is characterized by high selectivity and rapid kinetics, allowing efficient conjugation under mild physiological conditions.
Role in PROTAC Technology:
The primary biological activity of this compound is linked to its function as a linker in PROTAC technology. PROTACs are designed to promote the targeted degradation of specific proteins within cells, modulating cellular pathways and offering potential therapeutic benefits for diseases such as cancer. The methyltetrazine component facilitates the formation of stable dihydropyridazine linkages upon reaction with various alkenes, enhancing the versatility of this compound in labeling and tracking biomolecules.
Applications in Research
-
Activity-Based Protein Profiling (ABPP):
This compound has been utilized in ABPP to visualize enzyme activities within complex biological systems. This technique allows researchers to identify and profile active enzymes in live cells without significantly altering their functions . -
Cancer Therapeutics:
Recent studies have highlighted the use of this compound in developing cancer therapeutics. For instance, a TCO-modified prodrug systemically injected into mice demonstrated antitumor effects when activated at tumor sites pre-treated with tetrazine-modified biopolymers. This method significantly enhanced the tolerability of chemotherapeutics like doxorubicin . -
Immunotherapy Applications:
Methyltetrazine has been conjugated to antibodies for selective recruitment to cancer cells. This approach utilizes pHLIP technology to enhance immune responses against tumors by targeting specific cell surface markers .
Case Studies and Research Findings
Several studies have demonstrated the efficacy and versatility of this compound:
-
Study on Cathepsin Activity:
A study involving Jurkat T-cells showed that a methyltetrazine-based probe could effectively label cathepsins in live cells, confirming its potential for real-time monitoring of protease activities . The probe exhibited similar inhibition patterns as established inhibitors while maintaining cell compatibility. -
PROTAC Development:
Research into PROTACs utilizing this compound has shown promising results in degrading target proteins efficiently. The rapid reaction kinetics associated with this compound enhance the overall effectiveness of PROTACs in therapeutic applications.
Summary Table: Key Properties and Applications
| Property | Description |
|---|---|
| Molecular Formula | C32H47N5O13 |
| Molecular Weight | ~709.8 g/mol |
| PEG Chain Length | 8 units |
| Primary Use | Linker in PROTAC technology |
| Reaction Type | Inverse-electron demand Diels-Alder cycloaddition |
| Applications | - Activity-based protein profiling - Cancer therapeutics - Immunotherapy |
Q & A
Q. What is the structural and functional role of the PEG8 spacer in Methyltetrazine-PEG8-acid?
The PEG8 spacer enhances aqueous solubility due to its hydrophilic polyether chains, enabling compatibility with biological buffers and reducing aggregation in aqueous environments. This spacer also provides steric flexibility, improving accessibility for click chemistry reactions with trans-cyclooctene (TCO) derivatives under mild conditions (e.g., room temperature, pH 7–8) .
Q. How can this compound be conjugated to amine-containing biomolecules?
Conjugation requires activation of the carboxylic acid group using carbodiimide reagents like EDC or HATU, followed by coupling with primary amines (e.g., lysine residues). Typical protocols involve a 1:1–1:3 molar ratio of this compound to amine, reaction in PBS or DMSO at 4–25°C for 2–24 hours, and purification via size-exclusion chromatography .
Q. What are the recommended storage conditions to maintain stability?
Store lyophilized powder at ≤ -20°C in airtight, light-protected containers. For aqueous solutions, aliquot and freeze at -80°C to prevent hydrolysis or tetrazine degradation. Avoid repeated freeze-thaw cycles .
Q. How does the methyl group on the tetrazine ring influence reactivity?
The methyl substituent stabilizes the tetrazine ring against hydrolysis while maintaining rapid kinetics in inverse electron-demand Diels-Alder (IEDDA) reactions with TCO (second-order rate constants > 1,000 M⁻¹s⁻¹). This balance between stability and reactivity is critical for live-cell labeling applications .
Advanced Research Questions
Q. How can reaction efficiency be optimized for conjugating this compound to hydrophobic proteins?
- Solvent system : Use co-solvents (e.g., 10–20% DMSO in PBS) to improve solubility of both components.
- pH adjustment : Maintain pH 7.5–8.5 to enhance amine reactivity without degrading tetrazine.
- Molar ratio : Increase the molar excess of this compound (up to 5:1) to compensate for steric hindrance in large biomolecules. Monitor progress via HPLC or MALDI-TOF to confirm conjugation efficiency .
Q. What analytical methods are most effective for characterizing this compound conjugates?
Q. How to resolve contradictions in reported reaction kinetics for this compound?
Discrepancies in rate constants often arise from variations in TCO structure (e.g., strained vs. unstrained) or solvent polarity. Standardize assays using a reference TCO (e.g., BCN) and control for temperature/pH. Kinetic data should be acquired via stopped-flow spectroscopy for high temporal resolution .
Q. What strategies mitigate premature tetrazine degradation during long-term biological assays?
Q. How to design a multi-step conjugation protocol integrating this compound and other bioorthogonal handles?
Example workflow:
- Step 1: Conjugate this compound to an antibody via EDC/NHS chemistry.
- Step 2: Introduce TCO-modified small molecules (e.g., drugs) via IEDDA click chemistry.
- Step 3: Use orthogonal handles (e.g., azides) for secondary labeling with fluorophores. Validate each step with SDS-PAGE and fluorescence correlation spectroscopy (FCS) .
Q. What are the critical controls for ensuring specificity in cellular labeling experiments?
- Negative control : Omit TCO-modified probes to confirm no nonspecific tetrazine binding.
- Competition assay : Pre-treat cells with excess free TCO to block labeling.
- Stability control : Incubate conjugates in cell lysate to assess off-target reactivity .
Methodological Guidelines
- Synthesis validation : For novel derivatives, provide -NMR (δ 8.5–9.5 ppm for tetrazine protons), FT-IR (C=O stretch at 1700–1750 cm⁻¹), and elemental analysis data to confirm purity ≥95% .
- Data reporting : Include detailed reaction parameters (solvent, temperature, molar ratios) and quantitative yields in publications to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
